N2-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule characterized by a 1,3,5-triazine core substituted with a 3-chloro-4-methoxyphenyl group at the N2 position, a pyrrolidin-1-yl group at the C6 position, and an m-tolyl group at the N4 position.
Properties
IUPAC Name |
2-N-(3-chloro-4-methoxyphenyl)-4-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O.ClH/c1-14-6-5-7-15(12-14)23-19-25-20(27-21(26-19)28-10-3-4-11-28)24-16-8-9-18(29-2)17(22)13-16;/h5-9,12-13H,3-4,10-11H2,1-2H3,(H2,23,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSWPEMAXKDCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=C(C=C4)OC)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound that belongs to the triazine class of molecules. Its structure includes a pyrrolidine moiety and a chloro-substituted methoxyphenyl group, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C21H24ClN6O
- Molecular Weight : 447.4 g/mol
- CAS Number : 1179470-03-1
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClN6O |
| Molecular Weight | 447.4 g/mol |
| CAS Number | 1179470-03-1 |
Research indicates that compounds similar to this compound often act as kinase inhibitors. Kinases play a crucial role in various cellular processes, including cell division and signaling pathways associated with cancer progression. The compound's structure suggests it may inhibit specific kinases involved in oncogenic signaling pathways.
Anticancer Properties
Several studies have highlighted the potential anticancer activity of triazine derivatives. For instance:
- In Vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism typically involves induction of apoptosis and inhibition of cell proliferation.
Inhibition of Kinases
The compound is likely to inhibit receptor tyrosine kinases (RTKs), which are implicated in tumor growth:
- EGFR Inhibition : Similar compounds have demonstrated effective inhibition of the Epidermal Growth Factor Receptor (EGFR) with IC50 values in the low nanomolar range. This inhibition can lead to reduced tumor growth in models of non-small cell lung cancer (NSCLC) .
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the anticancer effects of triazine derivatives.
- Methodology : In vitro assays were performed on various cancer cell lines.
- Results : The tested compounds exhibited a dose-dependent reduction in cell viability, indicating strong anticancer activity.
-
Kinase Inhibition Profile :
- Objective : To assess the selectivity of the compound against various kinases.
- Findings : The compound selectively inhibited certain kinases associated with cancer proliferation while showing minimal activity against non-cancerous cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with other N2/N4-substituted 1,3,5-triazine derivatives. A closely related analogue is N2-(4-ethoxyphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS: 1179387-56-4), which differs only in the substituent at the N2 position (4-ethoxyphenyl vs. 3-chloro-4-methoxyphenyl) .
Structural and Physicochemical Differences
| Property | Target Compound | Analog (CAS 1179387-56-4) |
|---|---|---|
| N2 Substituent | 3-chloro-4-methoxyphenyl | 4-ethoxyphenyl |
| Molecular Formula | C21H24Cl2N6O2* | C22H27ClN6O |
| Molecular Weight | ~468.3 g/mol (estimated) | 426.9 g/mol |
| Polarity | Higher (Cl and OCH3 groups) | Moderate (ethoxy group) |
| Hydrogen Bond Acceptors | 6 | 5 |
Notes:
- The additional chlorine atom increases molecular weight and lipophilicity (ClogP ~3.5 vs. ~2.8 for the analogue), which may influence membrane permeability and metabolic stability.
Q & A
Q. How can researchers optimize the synthesis of this triazine derivative to improve yield and purity?
Methodological Answer:
- Reaction Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance nucleophilic substitution at the triazine core. Elevated temperatures (80–120°C) improve reaction kinetics .
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving aryl substituents. For example, Pd(PPh₃)₄ can enhance cross-coupling efficiency .
- Purification Strategies : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for confirming structural integrity post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C-NMR to verify substituent positions on the triazine ring. For example, the pyrrolidinyl group’s protons resonate at δ 2.7–3.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion for C₂₂H₂₄ClN₇O₂) with ≤2 ppm error .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns (e.g., Cl···H-N interactions) .
Intermediate Research Questions
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
-
Systematic Substituent Variation : Synthesize analogs by replacing the 3-chloro-4-methoxyphenyl or m-tolyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Compare bioactivity in enzymatic assays .
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Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (triazine N atoms) and hydrophobic regions (aryl substituents) .
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Table: Key Substituent Effects on IC₅₀ (Hypothetical Data)
Substituent IC₅₀ (μM) Notes 3-Cl-4-OCH₃ (Parent) 0.12 Baseline activity 4-NO₂ 0.08 Enhanced electron withdrawal 4-OCH₃ 0.25 Reduced steric hindrance
Q. What strategies resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Orthogonal Assays : Validate results using both cell-free (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays. For example, discrepancies in IC₅₀ may arise from membrane permeability issues .
- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions. Additives like DMSO (≤0.1%) can prevent compound aggregation .
- Data Normalization : Use positive controls (e.g., staurosporine for kinase assays) to standardize inter-experimental variability .
Advanced Research Questions
Q. How can computational modeling predict metabolic stability and off-target interactions?
Methodological Answer:
- ADME Prediction : Use SwissADME to calculate logP (target ~3.5 for optimal permeability) and cytochrome P450 inhibition profiles. The pyrrolidinyl group may reduce metabolic clearance .
- Molecular Dynamics (MD) Simulations : Simulate binding to off-target kinases (e.g., EGFR T790M mutant) using AMBER or GROMACS. Analyze RMSD values to assess binding stability .
- Docking Studies : Glide SP/XP protocols (Schrödinger) can prioritize analogs with higher predicted affinity for the ATP-binding pocket .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Rodent Models : Administer a single IV dose (5 mg/kg) to Sprague-Dawley rats. Collect plasma at 0, 1, 2, 4, 8, 24 h for LC-MS/MS analysis. Calculate t₁/₂ and AUC .
- Toxicogenomics : Profile liver and kidney tissue RNA-seq data post-treatment to identify dysregulated pathways (e.g., oxidative stress markers like Nrf2) .
- Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in target organs (e.g., tumors) vs. non-target tissues (e.g., brain) .
Methodological Contradictions and Solutions
Q. Discrepancies in reported reaction yields for triazine derivatives: How to troubleshoot?
Methodological Answer:
- Air/Moisture Sensitivity : Conduct reactions under nitrogen/argon. Use molecular sieves (3Å) to scavenge water in nucleophilic substitutions .
- Byproduct Analysis : Identify side products (e.g., hydrolyzed triazine rings) via LC-MS. Adjust stoichiometry (e.g., 1.2 eq. amine nucleophile) to suppress hydrolysis .
- Temperature Gradients : Use microwave-assisted synthesis (e.g., 100°C, 30 min) for homogeneous heating and reduced side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
